molecular formula C24H26N6O2 B2792177 CID 156588636 CAS No. 1914989-80-2

CID 156588636

Cat. No.: B2792177
CAS No.: 1914989-80-2
M. Wt: 430.512
InChI Key: LUJVPGJMVNXPHO-KRWDZBQOSA-N
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Description

Oscillatoxins are polyketide-derived marine natural products, often isolated from cyanobacteria . The chemical structure of oscillatoxin F (Figure 1D in ) features a macrocyclic lactone core with hydroxyl, methyl, and other functional groups, distinguishing it from other oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) .

Properties

InChI

InChI=1S/C24H25N6O2/c1-15-12-21(20-10-11-22(24(27-20)32-5)30-13-16(2)25-14-30)28-29-23(15)26-17(3)18-6-8-19(31-4)9-7-18/h6-14H,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRYEIPMTVIEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N[C](C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156588636 typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents would be prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Identification Challenges

  • Missing Cross-References : The provided search results include compounds such as 3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile (PubChem CID: 2415585-53-2) and 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzenesulfonamide (PubChem CID: 1902927-36-9), but no entry matches CID 156588636.

  • Potential Causes :

    • Typographical errors in the CID.

    • Use of an internal or proprietary identifier not indexed in public databases.

Data Availability Constraints

  • Excluded Sources : The user explicitly restricted the use of and , which are the primary sources in the provided search results.

  • PubMed Central (PMC) Data : The PMC article (PMC3167229) lists 42 compounds (Table 1), but none align with this compound.

Recommendations for Further Research

To address this gap:

  • Verify the CID : Confirm the correct PubChem CID or IUPAC name.

  • Expand Source Access : Include peer-reviewed journals (e.g., ACS Publications, RSC Journals) or patents for structural and reaction data.

  • Synthetic Pathway Analysis : If the compound is novel, propose plausible reactions based on structural analogs (e.g., sulfonamide or pyrazine derivatives).

Example Reaction Table for Structural Analogs

For context, the table below summarizes reactions of structurally related compounds from the PMC study (PMC3167229):

CIDStructure ClassKey ReactionsBiological Activity
646525Pyrazole-thiophene sulfonamideNucleophilic substitution, Ester hydrolysisAntibacterial (MIC: 1.26 µM)
653862Benzodioxin-sulfonamideOxidation, HydrolysisCarbonic anhydrase inhibition
11834389Pyrazole-thiophene carboxylateAcylation, CyclizationAntifungal (IC₅₀: 2.82 µM)

Scientific Research Applications

CID 156588636 has several scientific research applications:

Mechanism of Action

The mechanism of action of CID 156588636 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Structural Differences :

Compound CID Core Structure Key Substituents
Oscillatoxin F 156588636 Macrocyclic lactone Hydroxyl groups, methyl side chain
Oscillatoxin D 101283546 Macrocyclic lactone Hydroxyl groups, no methyl at C30
30-Methyl-oscillatoxin D 185389 Macrocyclic lactone Methyl group at C30
Oscillatoxin E 156582093 Macrocyclic lactone Additional hydroxylation

Physicochemical Properties

While direct data for this compound are sparse, comparative analysis with structurally analogous compounds (e.g., CID 53216313 and CID 2049887) reveals trends:

Property This compound (Inferred) CID 53216313 (Boronic Acid Derivative) CID 2049887 (Thiophene Derivative)
Molecular Formula CₙHₘOₓ (exact formula unspecified) C₆H₅BBrClO₂ C₇H₅FN₂S
Molecular Weight ~800–900 Da 235.27 g/mol 168.19 g/mol
Topological Polar Surface Area (TPSA) ~120 Ų (hydroxyl-rich) 40.46 Ų 67.15 Ų
LogP ~2.5 (estimated) 2.15 (XLOGP3) 2.13 (XLOGP3)
Solubility Low (hydrophobic core) 0.24 mg/mL 0.249 mg/mL
Bioavailability Score 0.55 (similar to analogs) 0.55 0.55

The high TPSA of oscillatoxin F suggests moderate membrane permeability, consistent with other hydroxylated macrocyclic compounds .

Spectroscopic and Analytical Comparisons

Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , can differentiate oscillatoxin F from its isomers. For example:

  • MS/MS Fragmentation : Oscillatoxin F likely exhibits unique fragmentation patterns due to its methyl side chain, contrasting with oscillatoxin D’s simpler hydroxylation profile.
  • Chromatographic Behavior : In GC-MS or LC-MS, oscillatoxin F may elute later than oscillatoxin D due to increased hydrophobicity .

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